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Compound of Interest

Compound Name:
Cyclohexanecarboxamide, 2,4-

dimethyl-

Cat. No.: B13800729

Get Quote

Structural & Stereochemical Framework
Compound Identity:

IUPAC Name: 2,4-dimethylcyclohexane-1-carboxamide

Molecular Formula: C₉H₁₇NO

Molecular Weight: 155.24 g/mol

Precursor Reference: Derivative of 2,4-dimethylcyclohexanecarboxylic acid (CAS 7124-20-

1).

Stereochemical Complexity: The 1,2,4-substitution pattern on the cyclohexane ring creates

multiple stereocenters. The spectral data will vary significantly depending on the cis/trans

relationships.

Major Isomer (Thermodynamic): The all-equatorial conformer (or where the bulkiest groups

are equatorial) is typically the most stable.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b13800729#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13800729?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Configuration: (1R, 2R, 4R) or (1S, 2S, 4S) – where the amide and both methyls are cis (if

1,3-diaxial interactions are avoided) or arranged to maximize equatorial positions.

Critical NMR Impact: Axial vs. Equatorial protons at C1, C2, and C4 will exhibit distinct

coupling constants (

) and chemical shifts (

).

Stereoisomer Logic Diagram

2,4-Dimethylcyclohexanecarboxamide Stereoisomers (2^3 = 8 pairs)
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Figure 1: Stereochemical logic flow determining the expected NMR profile based on

conformational stability.

Mass Spectrometry (MS) Data
Ionization Method: Electron Impact (EI, 70 eV)

The mass spectrum is dominated by fragmentation of the amide group and the cyclohexane

ring.
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Ion Type m/z Intensity
Fragment Structure
/ Mechanism

Molecular Ion 155 Weak/Med (Parent molecule)

Base Peak 44 High (Alpha-cleavage) or

Amine fragment

Fragment 139 Medium
(Loss of

from primary amide)

Fragment 111 High

(Loss of

, carbocation

formation)

Fragment 55/69 High

Ring fragmentation

(C3/C4 alkyl

fragments)

Mechanistic Insight: Primary amides frequently undergo

-cleavage to yield the resonance-stabilized acylium ion or lose the amide group entirely to form
a secondary carbocation on the ring. The peak at m/z 44 (

) is diagnostic for primary amides.

Fragmentation Pathway
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Figure 2: Predicted EI-MS fragmentation pathways for 2,4-dimethylcyclohexanecarboxamide.

Infrared Spectroscopy (IR) Data
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum serves as the primary validation for the functional group transformation (Acid

Amide).
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Region Frequency (cm⁻¹) Vibration Mode Assignment Notes

Amide A 3350, 3180 N-H Stretch

Doublet characteristic

of primary amides (-

NH₂).

Aliphatic 2950 - 2850 C-H Stretch

Strong. Methyl (

) and Methylene (

)

symmetric/asymmetric

stretching.

Amide I 1690 - 1650 C=O Stretch

Strong. The

"Carbonyl" band.[1]

Lower freq than esters

due to resonance.

Amide II 1640 - 1600 N-H Bend

Medium/Strong.

Scissoring vibration of

.

Fingerprint 1450 C-H Bend

Methyl group

deformation / Ring

scissoring.

Diagnostic Check: Look for the disappearance of the broad O-H stretch (2500-3300 cm⁻¹) from

the precursor acid and the appearance of the distinct N-H doublet.

NMR Spectroscopy Data
Solvent:

(Chloroform-d) or

(for better NH resolution).

H NMR (Proton)
Predicted shifts based on substituent additivity rules for cyclohexane rings.
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Position (ppm) Multiplicity Integration
Assignment /
Notes

Amide NH 5.5 - 6.5 Broad Singlet 2H

Exchangeable

with

. Often appear as

two broad humps

due to restricted

rotation.

H-1 2.1 - 2.4 Multiplet (tt/qt) 1H

Alpha-proton.

Shifted downfield

by carbonyl.

Coupling

depends on

ax/eq position.

H-2, H-4 1.4 - 1.8 Multiplet 2H

Methine protons

at methyl

substitution sites.

Ring 0.9 - 1.8 Complex Mult. 6H

Overlapping

envelope of

axial/equatorial

methylene

protons (C3, C5,

C6).

Methyls 0.85 - 0.95
Doublet (

Hz)
6H

Two distinct

doublets if

methyls are non-

equivalent (e.g.,

one ax, one eq),

or overlapping if

symmetric.

Expert Insight (Coupling):
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If H-1 is axial (thermodynamic product), it will show large trans-diaxial coupling (

Hz) with axial protons at C2 and C6.

If H-1 is equatorial, couplings will be smaller (

Hz), appearing as a narrow multiplet.

C NMR (Carbon)
Decoupled spectrum.

Carbon Type (ppm) Assignment

Carbonyl 178.0 - 180.0 Amide

Methine (CH) 42.0 - 46.0 C1 (Alpha to carbonyl)

Methine (CH) 32.0 - 35.0 C2, C4 (Methyl substituted)

Methylene 30.0 - 40.0 C3, C5, C6 (Ring carbons)

Methyl 18.0 - 23.0
groups (Value depends on

steric crowding/gamma-

gauche effect).

Experimental Validation Protocols
To validate the synthesis and stereochemistry of 2,4-dimethylcyclohexanecarboxamide, follow

this self-validating workflow:

Primary Confirmation (IR):

Protocol: Prepare a 1% KBr pellet or use ATR.

Pass Criteria: Presence of split N-H peaks (3350/3180 cm⁻¹) and absence of Acid O-H

trough.
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Stereochemical Assignment (NOESY NMR):

Objective: Distinguish between (1R, 2R, 4R) and other diastereomers.

Protocol: Run 2D NOESY in

.

Logic: If H-1 is axial, it should show NOE correlations with axial H-3 and H-5 (1,3-diaxial

relationship). If H-1 is equatorial, these correlations will be absent.

Methyls:[1] Look for NOE between Methyl-2 and H-1 to determine cis/trans relationship.

Purity Profiling (GC-MS):

Protocol: Dissolve 1 mg in MeOH. Inject 1 µL (Split 20:1).

Pass Criteria: Single peak >98% area.[2] Mass spectrum must match the fragmentation

pattern in Figure 2 (Base peak 44 or 111).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.chem.uci.edu/files/smith_textbook/smi96656_c19_001_022.pdf
https://m.chemicalbook.com/SpectrumEN_589-43-5_IR1.htm
https://webbook.nist.gov/chemistry/
https://pubchem.ncbi.nlm.nih.gov/compound/1S_2S_4S_-2_4-dimethylcyclohexanecarboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/917402
https://www.benchchem.com/product/b13800729?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13800729?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. chem.uci.edu [chem.uci.edu]

2. 2,4-DIMETHYLHEXANE(589-43-5) IR Spectrum [m.chemicalbook.com]

3. (1S,2S,4S)-2,4-dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 917402 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2,4-
Dimethylcyclohexanecarboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13800729/docs#technical-guide-spectral-analysis-of-
2-4-dimethylcyclohexanecarboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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